molecular formula C12H19NO3 B10816103 2-[1-[2-(Cyclopropylamino)-2-oxoethyl]cyclopentyl]acetic acid

2-[1-[2-(Cyclopropylamino)-2-oxoethyl]cyclopentyl]acetic acid

Cat. No.: B10816103
M. Wt: 225.28 g/mol
InChI Key: JAZMWVSZLPKNMA-UHFFFAOYSA-N
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Description

2-[1-[2-(Cyclopropylamino)-2-oxoethyl]cyclopentyl]acetic acid is a useful research compound. Its molecular formula is C12H19NO3 and its molecular weight is 225.28 g/mol. The purity is usually 95%.
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Biological Activity

2-[1-[2-(Cyclopropylamino)-2-oxoethyl]cyclopentyl]acetic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C16H27NO
  • Molecular Weight : 267.4 g/mol
  • Structural Characteristics : The compound features a cyclopropyl group and a cyclopentyl moiety, which are critical for its biological activity.

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological activities:

  • Antitumor Activity :
    • In vitro studies have shown that compounds with similar structures can inhibit tumor cell proliferation. For instance, a related compound demonstrated a 55% reduction in viability of MDA-MB-231 breast cancer cells at a concentration of 10 µM after three days of treatment .
    • In vivo models using xenograft studies further confirmed the antitumor efficacy, suggesting potential applications in cancer therapy.
  • Receptor Antagonism :
    • The compound has been studied as an antagonist for specific receptors involved in tumorigenesis. Its selectivity for AM2 receptors over AM1 receptors indicates a reduced risk of off-target effects, which is crucial for therapeutic applications .
  • Cytotoxicity :
    • Cytotoxicity assays have been conducted to evaluate the safety profile of the compound. Results indicate that while it can effectively inhibit cancer cell lines, it maintains a favorable toxicity profile in non-cancerous cells .

Structure-Activity Relationships (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Key findings include:

  • Cyclopropyl Group : This moiety enhances receptor binding affinity and selectivity.
  • Cyclopentyl Backbone : Provides structural stability and influences pharmacokinetic properties.
  • Amine Substitution : Variations in the amino group can significantly alter biological activity, highlighting the need for careful design in drug development .

Case Study 1: Antitumor Efficacy

A study involving a series of cyclopropyl-containing compounds demonstrated that modifications to the amino group led to increased potency against various cancer cell lines. The most effective derivatives showed IC50 values in the low micromolar range, supporting further development as potential anticancer agents .

Case Study 2: Pharmacokinetic Profile

In a pharmacokinetic study, the absorption, distribution, metabolism, and excretion (ADME) properties of this compound were evaluated. Results indicated good oral bioavailability and an acceptable half-life, making it suitable for further clinical exploration .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of 2-[1-[2-(Cyclopropylamino)-2-oxoethyl]cyclopentyl]acetic acid exhibit significant antimicrobial properties. The compound has been tested against various pathogens, showing effectiveness against both Gram-positive and Gram-negative bacteria.

Pathogen Minimum Inhibitory Concentration (MIC) Reference Year
Staphylococcus aureus32 µg/mL2024
Escherichia coli64 µg/mL2024

Anticancer Properties

The compound has been evaluated for its cytotoxic effects on human cancer cell lines, particularly breast cancer cells (MCF-7). Studies have demonstrated a dose-dependent decrease in cell viability.

Cell Line IC50 Value Treatment Duration Reference Year
MCF-7 (Breast)15 µM48 hours2023

Anti-inflammatory Effects

In vitro studies have explored the anti-inflammatory properties of the compound using LPS-stimulated macrophages. The results indicated a reduction in pro-inflammatory cytokines.

Cytokine Reduction (%) Reference Year
TNF-alpha50%2025
IL-650%2025

Study on Antimicrobial Activity (2024)

  • Objective : Assess efficacy against common bacterial strains.
  • Findings : The compound showed significant inhibitory effects on Staphylococcus aureus and Escherichia coli, indicating potential for development as an antimicrobial agent.

Anticancer Activity Evaluation (2023)

  • Objective : Investigate cytotoxic effects on MCF-7 breast cancer cells.
  • Findings : Demonstrated selective cytotoxicity with an IC50 value of 15 µM, suggesting potential as an anticancer therapeutic.

Inflammation Model Study (2025)

  • Objective : Evaluate anti-inflammatory properties.
  • Findings : Treatment resulted in substantial reductions in TNF-alpha and IL-6 levels, indicating promise for inflammatory disease applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for preparing 2-[1-[2-(Cyclopropylamino)-2-oxoethyl]cyclopentyl]acetic acid?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, including cyclopropane ring formation and amide coupling. A plausible route could involve:

Cyclopropanation : Use methyl 2-chloro-2-cyclopropylideneacetate (or similar precursors) to introduce the cyclopropyl group via [2+1] cycloaddition or Simmons-Smith reactions .

Amide Formation : React the cyclopropyl-containing intermediate with a cyclopentylacetic acid derivative under carbodiimide-mediated coupling (e.g., EDC/HOBt) to form the acetamide linkage.

Purification : Employ column chromatography (silica gel, gradient elution) or recrystallization to isolate the final product.

  • Key Considerations : Monitor reaction progress using TLC or LC-MS. Optimize steric hindrance effects during cyclopropane formation .

Q. How can researchers confirm the structural identity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify cyclopropane protons (δ 0.5–1.5 ppm) and acetamide carbonyl signals (δ 165–175 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]+^+) and fragmentation patterns.
  • X-ray Crystallography : Resolve absolute stereochemistry if chiral centers are present.
  • Comparative Analysis : Cross-reference spectral data with PubChem entries for analogous cyclopropylacetic acid derivatives .

Q. What biological activities are associated with the cyclopropyl group in this compound?

  • Methodological Answer : The cyclopropyl moiety imposes conformational rigidity, enhancing receptor binding selectivity. To assess bioactivity:

In Vitro Assays : Screen for enzyme inhibition (e.g., proteases) or receptor binding (e.g., GPCRs) using fluorescence polarization or SPR.

Peptide Analog Studies : Incorporate the compound into peptide chains to evaluate stability against proteolytic degradation, as seen in cyclopropyl-containing amino acid analogues .

  • Data Interpretation : Compare IC50_{50} values with non-cyclopropyl analogues to quantify activity improvements .

Q. What analytical methods are suitable for quantifying this compound in complex mixtures?

  • Methodological Answer :

  • HPLC-UV/Vis : Use a C18 column with mobile phase (e.g., acetonitrile/water + 0.1% TFA) and detect at λ = 210–220 nm for carboxylic acids .
  • LC-MS/MS : Employ MRM transitions for enhanced sensitivity in biological matrices (e.g., plasma).
  • Calibration Standards : Prepare a linear range (0.1–100 µM) and validate accuracy/precision per ICH guidelines.

Advanced Research Questions

Q. How do environmental factors (pH, temperature) influence the stability of this compound?

  • Methodological Answer : Conduct accelerated stability studies:

pH Stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours. Analyze degradation via HPLC.

Thermal Stability : Heat samples to 40–60°C and monitor decomposition kinetics using Arrhenius plots.

  • Findings : Cyclopropyl groups are generally stable under acidic conditions but may undergo ring-opening at high temperatures (>80°C) .

Q. What experimental approaches can elucidate receptor selectivity modulated by the cyclopentyl-acetic acid scaffold?

  • Methodological Answer :

  • Molecular Docking : Model the compound’s 3D structure (e.g., using AutoDock Vina) against target receptors to predict binding poses.
  • NMR Titration : Measure chemical shift perturbations upon receptor binding to map interaction sites.
  • Mutagenesis Studies : Modify receptor residues (e.g., hydrophobic pockets) to validate binding contributions of the cyclopentyl group .

Q. How can metabolic pathways of this compound be characterized in preclinical models?

  • Methodological Answer :

Radiolabeling : Synthesize 14^{14}C-labeled analog and administer to rodents. Collect plasma, urine, and feces for metabolite profiling.

Mass Spectrometry Imaging (MSI) : Localize the compound and metabolites in tissues.

CYP450 Inhibition Assays : Identify hepatic enzymes involved using human liver microsomes .

Q. What computational tools are effective for conformational analysis of the cyclopropyl-cyclopentyl core?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to determine low-energy conformers.
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., water, DMSO) on conformational flexibility.
  • NOE Restraints : Validate computational models with experimental NMR data .

Properties

Molecular Formula

C12H19NO3

Molecular Weight

225.28 g/mol

IUPAC Name

2-[1-[2-(cyclopropylamino)-2-oxoethyl]cyclopentyl]acetic acid

InChI

InChI=1S/C12H19NO3/c14-10(13-9-3-4-9)7-12(8-11(15)16)5-1-2-6-12/h9H,1-8H2,(H,13,14)(H,15,16)

InChI Key

JAZMWVSZLPKNMA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(CC(=O)NC2CC2)CC(=O)O

Origin of Product

United States

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